3-Methoxypropanoic acid
Overview
Description
3-Methoxypropanoic acid is an alkoxy acid with the molecular formula C4H8O3. It is known for its role in various chemical reactions and its applications in scientific research. The compound is characterized by the presence of a methoxy group attached to the third carbon of a propanoic acid chain.
Mechanism of Action
Target of Action
3-Methoxypropanoic acid, also known as 3-Methoxypropionic acid, is an alkoxy acid
Mode of Action
It’s known that the compound is produced through the base-catalyzed methanolysis of 1-nitroso-5,6-dihydrouracil , but the exact interaction with its targets and the resulting changes are not well-understood
Biochemical Pathways
The compound is known to be produced from 1-nitroso-5,6-dihydrouracil , but the downstream effects of this process are not well-documented. More research is needed to summarize the affected pathways and their downstream effects.
Action Environment
It’s recommended to avoid all personal contact, including inhalation, and to use the compound in a well-ventilated area . It’s also advised to avoid contact with moisture and incompatible materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxypropanoic acid can be synthesized through the base-catalyzed methanolysis of 1-nitroso-5,6-dihydrouracil, a potent liver carcinogen. This reaction yields this compound and methyl carbamate . The reaction conditions typically involve the use of methanol and a base such as sodium hydroxide.
Industrial Production Methods: In industrial settings, this compound can be produced through the esterification of propanoic acid with methanol, followed by hydrolysis. This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: 3-Methoxypropanol.
Substitution: Various substituted propanoic acids.
Scientific Research Applications
3-Methoxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of liver diseases.
Comparison with Similar Compounds
- Methoxyacetic acid
- 4-Methoxybutanoic acid
- 2-Phenylpropanoic acid
- 2-(2-Methoxyethoxy)acetic acid
- Methyl 4-methoxybutyrate
- α-Methylhydrocinnamic acid
- 2-Methyl-2-phenylpropanoic acid
- 3-(3-Methoxyphenyl)propionic acid
- 3-(4-Hydroxyphenyl)propionic acid
Comparison: 3-Methoxypropanoic acid is unique due to its specific structure, which includes a methoxy group attached to the third carbon of a propanoic acid chain. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, methoxyacetic acid has a methoxy group attached to the second carbon, leading to different reactivity and applications.
Properties
IUPAC Name |
3-methoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIKHBWUBSFBRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948317 | |
Record name | 3-Methoxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2544-06-1, 38094-42-7 | |
Record name | Propanoic acid, 3-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002544061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038094427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxypropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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